molecular formula C10H13BrN2O B1525119 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol CAS No. 1220028-92-1

1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol

Cat. No. B1525119
M. Wt: 257.13 g/mol
InChI Key: ZWGOQMNMSQZZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol”, also referred to as 5-Bromo-4-methylpyrrolidin-3-ol (5-BrMPMP), is a synthetic organic compound. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. The CAS Number of this compound is 1454301-74-6 .


Molecular Structure Analysis

The molecular formula of this compound is C9H12BrN3O . The InChI Code is 1S/C9H12BrN3O/c1-6-8(10)4-11-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s structurally related to compounds used in various scientific research applications. For instance, 1-aminopyridinium ylides, derived from similar pyridine compounds, have been used as directing groups for the functionalization of sp3 C-H bonds.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 258.12 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

A study demonstrates the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a compound closely related to "1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol." These derivatives exhibited potential as chiral dopants for liquid crystals and showed significant biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Antimicrobial Activity

Research on novel 4-Pyrrolidin-3-cyanopyridine derivatives, which can be considered structurally related to "1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol," has shown that these compounds possess antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria. This highlights the compound's potential as a precursor in developing antimicrobial agents (Bogdanowicz et al., 2013).

Material Science and Molecular Engineering

A study on the synthesis and characterization of iridium tetrazolate complexes, including derivatives of 5-bromo-2-(1 H-tetrazol-5-yl)pyridine, showcases the role of ancillary ligands in color tuning for potential applications in light-emitting devices and biological labeling. This research underscores the utility of bromo-substituted pyridines in constructing complex, functional materials with tunable properties (Stagni et al., 2008).

Directed Functionalization and Molecular Synthesis

Another facet of research demonstrates the use of 1-aminopyridinium ylides, derived from pyridine compounds similar to "1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol," as directing groups for the functionalization of sp3 C-H bonds. This approach has broad implications for molecular synthesis, offering a pathway to efficiently introduce functional groups into complex molecules (Le et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-4-10(12-5-9(7)11)13-3-2-8(14)6-13/h4-5,8,14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGOQMNMSQZZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243619
Record name 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol

CAS RN

1220028-92-1
Record name 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.